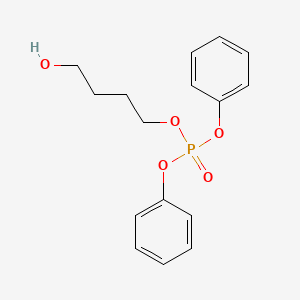
4-Hydroxybutyl diphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybutyl diphenyl phosphate is an organophosphate compound characterized by the presence of a phosphate group bonded to a 4-hydroxybutyl group and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxybutyl diphenyl phosphate typically involves the reaction of diphenyl phosphate with 4-hydroxybutyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxybutyl diphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxobutyl diphenyl phosphate.
Reduction: The compound can be reduced to form 4-hydroxybutyl diphenyl phosphite.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: 4-Oxobutyl diphenyl phosphate.
Reduction: 4-Hydroxybutyl diphenyl phosphite.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Hydroxybutyl diphenyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used as a flame retardant and plasticizer in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 4-hydroxybutyl diphenyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic activity of cells.
Comparaison Avec Des Composés Similaires
Diphenyl phosphate: Lacks the 4-hydroxybutyl group and has different chemical properties and applications.
Triphenyl phosphate: Contains three phenyl groups instead of two and has distinct uses, particularly as a flame retardant.
4-Hydroxybutyl phosphate: Lacks the phenyl groups and has different reactivity and applications.
Uniqueness: 4-Hydroxybutyl diphenyl phosphate is unique due to the presence of both the 4-hydroxybutyl group and the diphenyl phosphate moiety. This combination imparts specific chemical properties and reactivity, making it suitable for a wide range of applications in various fields.
Propriétés
Numéro CAS |
132649-26-4 |
|---|---|
Formule moléculaire |
C16H19O5P |
Poids moléculaire |
322.29 g/mol |
Nom IUPAC |
4-hydroxybutyl diphenyl phosphate |
InChI |
InChI=1S/C16H19O5P/c17-13-7-8-14-19-22(18,20-15-9-3-1-4-10-15)21-16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2 |
Clé InChI |
AJXKKVKPCKGZNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(OCCCCO)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
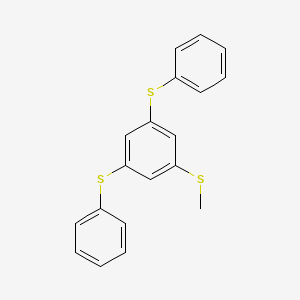
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)

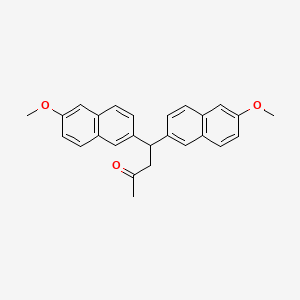

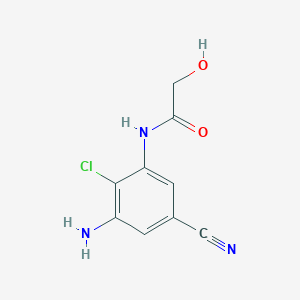
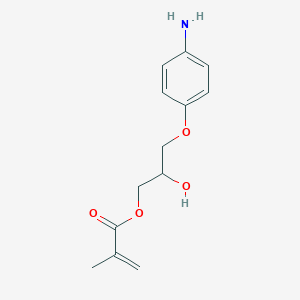
![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)
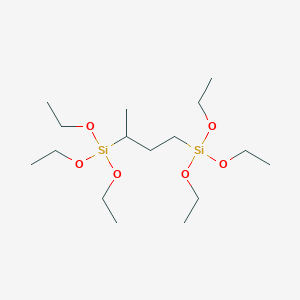
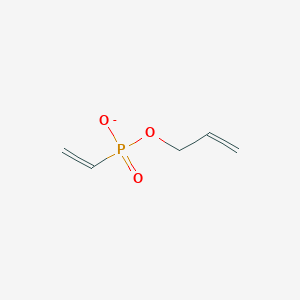

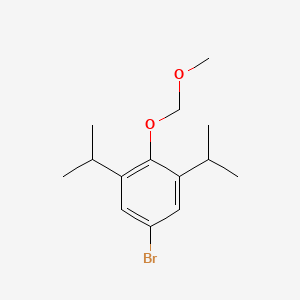
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
